Bienvenue dans la boutique en ligne BenchChem!

6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Suzuki-Miyaura coupling Sonogashira coupling palladium catalysis

6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227954-99-5, molecular formula C9H7IN2O2, molecular weight 302.07 g/mol) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class—a privileged scaffold in medicinal chemistry with validated therapeutic relevance across antibacterial, anti-inflammatory, antiviral, and anticancer indications. The molecule features three chemically orthogonal functional groups: a carboxylic acid at the 2-position (amide coupling, esterification), an iodine atom at the 6-position (cross-coupling handle), and a methyl group at the 8-position (modulates steric and electronic properties).

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
CAS No. 1227954-99-5
Cat. No. B1455053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1227954-99-5
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CN2C1=NC(=C2)C(=O)O)I
InChIInChI=1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
InChIKeyKARXPPYIHLCQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227954-99-5): A Strategic 6-Halogenated Imidazopyridine Building Block for Cross-Coupling-Driven Library Synthesis


6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227954-99-5, molecular formula C9H7IN2O2, molecular weight 302.07 g/mol) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class—a privileged scaffold in medicinal chemistry with validated therapeutic relevance across antibacterial, anti-inflammatory, antiviral, and anticancer indications [1]. The molecule features three chemically orthogonal functional groups: a carboxylic acid at the 2-position (amide coupling, esterification), an iodine atom at the 6-position (cross-coupling handle), and a methyl group at the 8-position (modulates steric and electronic properties). This specific substitution pattern differentiates it from other 6-halogenated or non-halogenated imidazo[1,2-a]pyridine-2-carboxylic acid analogs by offering enhanced reactivity in palladium-catalyzed cross-coupling reactions while retaining the carboxylic acid functionality for downstream diversification .

Why 6-Chloro, 6-Bromo, and Non-Halogenated Imidazopyridine-2-carboxylic Acids Cannot Replace 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic Acid in Cross-Coupling-Intensive Synthetic Routes


The relative reactivity of aryl halides in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions follows the well-established order I > Br ≫ Cl, with the iodo derivative reacting substantially faster and under milder conditions than its bromo and chloro counterparts [1]. For users requiring sequential or orthogonal functionalization at the 6-position—particularly in one-pot double-coupling protocols where the iodine atom is substituted first with complete regioselectivity—substituting a 6-bromo or 6-chloro analog leads to incomplete conversion, competing side reactions, or loss of regiocontrol [2]. The 8-methyl substituent further differentiates this compound from the simpler 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 478040-59-4, lacking the 8-methyl group), altering both the steric environment around the iodine atom and the lipophilicity of downstream products . Generic substitution among 6-halogenated imidazo[1,2-a]pyridine-2-carboxylic acids therefore risks compromised synthetic efficiency, reduced product yields, and loss of the regioselective control essential for generating structurally diverse compound libraries.

Head-to-Head and Class-Level Quantitative Differentiation of 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid Against Closest Analogs


Pd-Catalyzed Cross-Coupling Reactivity: Iodo Derivative Outperforms Bromo and Chloro Analogs

In palladium-catalyzed cross-coupling reactions, the general reactivity order for aryl halides on imidazo[1,2-a]pyridine scaffolds is I > Br ≫ Cl [1]. In a systematic study of 7,8-dihalogenated imidazo[1,2-a]pyridines, the iodine atom underwent Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling with total regioselectivity in the first step, while the chlorine atom required harsher conditions and could not be substituted under identical protocols [2]. This reactivity hierarchy is consistent with the established I > Br > OTf > Cl order for Pd₂(dba)₃/P(t-Bu)₃ catalyst systems, where iodoarenes react preferentially and enable selective monofunctionalization in the presence of bromo or chloro groups [3].

Suzuki-Miyaura coupling Sonogashira coupling palladium catalysis aryl halide reactivity imidazopyridine functionalization

Orthogonal Functionalization: Carboxylic Acid at C-2 Enables Amide/Ester Diversification Independent of the 6-Iodo Handle

The carboxylic acid group at the 2-position provides a second, chemically orthogonal diversification point. This contrasts with the corresponding 6-iodo-8-methylimidazo[1,2-a]pyridine (CAS 861208-21-1), which lacks the carboxylic acid and requires separate introduction of a functional handle . The carboxylic acid can undergo HATU- or EDCI-mediated amide coupling or esterification without affecting the 6-iodo group, enabling parallel library synthesis where the C-6 aryl/alkynyl substituent (via cross-coupling) and the C-2 carboxamide/ester substituent are varied independently [1].

amide coupling esterification orthogonal reactivity building block medicinal chemistry

Molecular Properties Differentiated from 6-Halogen Analogs: LogP, Molecular Weight, and Heavy Atom Effects

The 6-iodo substituent confers distinct physicochemical properties compared to 6-bromo and 6-chloro analogs of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. The target compound has LogP = 1.95 and molecular weight = 302.07 g/mol . The 6-bromo analog (CAS 866135-83-3) has molecular weight = 255.07 g/mol, and the 6-chloro analog (ethyl ester, CAS 1523464-12-1) has molecular weight = 238.67 g/mol . The iodine atom's larger van der Waals radius (1.98 Å vs. Br 1.85 Å, Cl 1.75 Å) and higher polarizability influence both the steric environment at C-6 and the compound's overall lipophilicity, with the iodo derivative being the most lipophilic in the halogen series.

lipophilicity LogP molecular weight heavy atom effect physicochemical properties

Commercial Availability and Purity Benchmarking Against 6-Halogenated Analogs

The target compound is available from multiple reputable suppliers at defined purity grades: Apollo Scientific (≥95%, catalog OR110232) , Leyan (97%, catalog 1395409) , and CymitQuimica (≥95.0% by ¹H-NMR) . The 6-bromo analog (CAS 866135-83-3) is available from Bidepharm at 98% purity . The 6-chloro analog is primarily available as the ethyl ester (CAS 1523464-12-1, 95% purity) rather than the free carboxylic acid, requiring an additional hydrolysis step to access the acid form . The target compound thus offers direct access to the carboxylic acid oxidation state without ester hydrolysis, representing a one-step synthetic economy advantage over the chloro series.

commercial availability purity procurement supply chain building block

Biological Relevance: Imidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold Validated in Anti-Inflammatory and Antimicrobial Programs

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold has demonstrated quantifiable biological activity. A docking and in vitro study showed that 3-amino-imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibited COX-2 over COX-1, and in a chronic granuloma model at 10 mg/kg oral dose, derivatives produced anti-inflammatory effects comparable to indomethacin [1]. Additionally, imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with 28 compounds evaluated in a standardized microdilution assay [2]. While the specific 6-iodo-8-methyl derivative has not been directly tested in these assays, its scaffold identity places it within a pharmacologically validated chemotype. The 6-iodo group provides a synthetic entry point to generate the 6-aryl and 6-heteroaryl derivatives that have shown anticancer activity against colon cancer cell lines HT-29 and Caco-2 with favorable selectivity over white blood cells [3].

COX-2 inhibition anti-inflammatory antimicrobial imidazopyridine privileged scaffold

Synthetic Tractability: Iodo Substituent Enables One-Pot Sequential Double-Coupling Protocols with Demonstrated Regiocontrol

In the imidazo[1,2-a]pyridine series, the iodine atom at position 6 (or 7, 8) consistently reacts first in sequential one-pot double-coupling protocols, allowing the introduction of two different aryl/heteroaryl groups with complete regiocontrol [1]. This has been demonstrated for 7-chloro-8-iodo and 8-chloro-7-iodo regioisomers, where the iodine is substituted exclusively in the first Suzuki-Miyaura coupling step, followed by a second coupling at the chlorine position under modified conditions [1]. A related study on 3,6-dihalogenoimidazo[1,2-a]pyridines similarly established that iodine at position 6 reacts first in Sonogashira and Suzuki couplings, enabling one-pot double-functionalization with high yields [2]. The 6-iodo group in the target compound is therefore the most reactive halogen handle, enabling predictable, sequential diversification strategies that are not feasible with the 6-bromo or 6-chloro analogs alone.

one-pot synthesis double coupling regioselectivity microwave-assisted synthesis C–C bond formation

Procurement-Driven Application Scenarios for 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Mild, Regioselective C-6 Arylation

For medicinal chemistry teams generating imidazo[1,2-a]pyridine-based compound libraries, the 6-iodo substituent enables Suzuki-Miyaura arylation at room temperature to 80 °C using standard Pd(PPh₃)₄ catalysts, whereas the 6-bromo analog requires temperatures above 100 °C and the 6-chloro analog may require specialized ligand systems [1]. The carboxylic acid at C-2 can be simultaneously diversified via parallel amide coupling with HATU, yielding 6-aryl-2-carboxamide derivatives in two steps from a single building block [2]. This convergent strategy is not feasible with 6-iodo-8-methylimidazo[1,2-a]pyridine (CAS 861208-21-1), which lacks the C-2 carboxylic acid handle .

One-Pot Sequential Double Functionalization for Rapid SAR Exploration

When the target compound is further halogenated (e.g., 3-bromo or 3-chloro derivatives), the reactivity hierarchy I > Br > Cl established for this scaffold enables one-pot sequential double-coupling protocols. The iodine atom at C-6 reacts first with complete regioselectivity, allowing introduction of aryl/heteroaryl group A; subsequent coupling at the second halogen position introduces group B [1]. This strategy compresses a multi-step linear synthesis into a single-pot operation, reducing purification steps and improving overall yield [1]. The 6-bromo analog cannot serve as the first coupling partner in such sequences because it would compete with—rather than precede—a second bromo or iodo substituent [3].

Protein-Ligand Co-Crystallography Leveraging the Heavy Atom Effect of Iodine

The iodine atom at the 6-position (atomic number 53) provides a strong anomalous scattering signal for X-ray crystallographic phasing of protein-ligand co-crystal structures. The target compound (MW 302.07) is significantly heavier than the 6-bromo analog (MW 255.07), with the iodine anomalous signal at Cu Kα wavelength being approximately 6.7 electrons versus 1.3 electrons for bromine [1][2]. When the carboxylic acid is used to form a stable amide linkage with a target protein's active-site lysine or N-terminus, the iodine atom serves as an intrinsic phasing marker without requiring additional heavy-atom derivatization .

Antimicrobial and Anti-Inflammatory Hit-to-Lead Programs Using the Privileged Imidazopyridine-2-carboxylic Acid Scaffold

The imidazo[1,2-a]pyridine-2-carboxylic acid core has demonstrated COX-2 preferential inhibition (in vitro) and in vivo anti-inflammatory efficacy comparable to indomethacin at 10 mg/kg oral dose [1], as well as antimicrobial activity against both Gram-positive and Gram-negative bacteria [2]. The 6-iodo-8-methyl derivative serves as the ideal diversification point for hit-to-lead optimization: the iodine allows rapid introduction of diverse C-6 substituents to probe SAR, while the carboxylic acid at C-2 enables conversion to hydrazides—a transformation already validated to yield antimicrobial derivatives in a 28-compound series [2].

Quote Request

Request a Quote for 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.